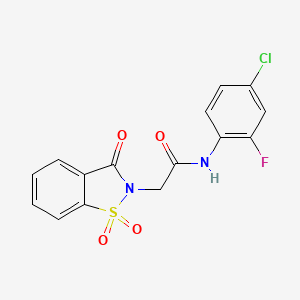

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Description

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiazole-1,1,3-trioxo moiety linked to a substituted phenyl group via an acetamide bridge. The 4-chloro-2-fluorophenyl substituent introduces halogen atoms at positions 2 and 4, contributing to its electronic and steric profile.

The benzothiazole-1,1,3-trioxo (or 1,2-benzothiazol-2-yl-1,1,3-trioxide) core is a key pharmacophore, known for its electron-withdrawing properties and ability to engage in hydrogen bonding and π-π stacking interactions . The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and may influence metabolic stability and target binding compared to other analogs .

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULWJCGLRUHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic or basic conditions.

Introduction of the Acetamide Group: The benzothiazole core can be reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

Substitution Reaction: The final step involves the substitution of the hydrogen atom on the benzothiazole ring with the 4-chloro-2-fluorophenyl group using a suitable halogenating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide scaffold but differ in substituents on the phenyl ring or benzothiazole moiety:

Key Observations:

- Electron-withdrawing vs. The hydroxyl group in the 4-hydroxyphenyl analog (332.33 g/mol) introduces polarity, reducing lipophilicity but enabling hydrogen bonding in crystal packing .

- Halogenation: The chloro-fluoro substituents in the target compound likely improve metabolic stability and membrane permeability relative to non-halogenated analogs, as seen in similar pharmaceuticals .

- Steric effects : The 2,4-dimethylphenyl sulfamoyl analog (499.56 g/mol) demonstrates how bulky substituents can hinder molecular packing or target accessibility .

Physicochemical and Crystallographic Properties

- Crystal packing: The 4-hydroxyphenyl analog forms π-stacking interactions (3.93 Å spacing) between benzothiazole and phenol rings, stabilizing its lattice . In contrast, the dichlorophenyl-thiazol analog () exhibits a 61.8° dihedral angle between aromatic rings, altering molecular conformation and intermolecular interactions .

- Hydrogen bonding : The hydroxyl analog’s crystal structure includes N—H⋯O and O—H⋯O bonds, while the target compound’s chloro-fluoro substituents may favor weaker C—H⋯O interactions .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer, antibacterial, antifungal, and anthelmintic properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 362.4 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

| Purity | Typically 95% |

Anticancer Activity

Research indicates that compounds with benzothiazole structures exhibit notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Studies : In one study involving breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.

Antibacterial Activity

The antibacterial activity of this compound has also been explored extensively. Its effectiveness against several bacterial strains was tested using the disk diffusion method.

- Results : The compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for various bacterial strains.

Antifungal Activity

Preliminary studies suggest that this compound possesses antifungal properties as well.

- Tested Fungi : The compound was tested against Candida albicans and Aspergillus niger.

- Findings : It showed effective antifungal activity with an MIC of 15 µg/mL against C. albicans.

Anthelmintic Activity

The potential anthelmintic effects of the compound have been investigated in animal models.

- Study Design : In vivo studies were conducted on infected rodents.

- Outcomes : The compound demonstrated significant reduction in worm burden compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.